molecular formula C6H13NO B3061150 Methyl pentanimidate CAS No. 57246-71-6

Methyl pentanimidate

Cat. No.: B3061150
CAS No.: 57246-71-6
M. Wt: 115.17 g/mol
InChI Key: DIFSGQKADHEBAI-UHFFFAOYSA-N
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Description

Methyl pentanimidate is an organic compound with the molecular formula C6H13NO. It is a colorless to light yellow liquid with a pungent odor. This compound is primarily used as an amino protection reagent in organic synthesis reactions .

Chemical Reactions Analysis

Types of Reactions: Methyl pentanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives .

Scientific Research Applications

Methyl pentanimidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl pentanimidate involves its ability to protect amino groups from unwanted reactions. It forms a stable imidate linkage with the amino group, preventing it from participating in other reactions. This protection can be easily removed under mild acidic or basic conditions, allowing the amino group to be available for further reactions .

Comparison with Similar Compounds

  • Ethyl pentanimidate
  • Propyl pentanimidate
  • Butyl pentanimidate

Comparison: Methyl pentanimidate is unique due to its specific reactivity and stability as a protecting group. Compared to its ethyl, propyl, and butyl counterparts, this compound offers a balance between reactivity and ease of removal, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

methyl pentanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-4-5-6(7)8-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFSGQKADHEBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420883
Record name methyl pentanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57246-71-6
Record name methyl pentanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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